1-(3-cyclopropyl-1H-pyrazole-5-carbonyl)piperidine
Description
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Properties
IUPAC Name |
(5-cyclopropyl-1H-pyrazol-3-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c16-12(15-6-2-1-3-7-15)11-8-10(13-14-11)9-4-5-9/h8-9H,1-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZRRIUQKQWQAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NNC(=C2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Cyclopropyl-1H-pyrazole-5-carbonyl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H17N3O
- Molecular Weight : 219.29 g/mol
- Chemical Classification : Pyrazole derivative
The compound features a piperidine ring and a cyclopropyl-substituted pyrazole moiety, which are critical for its biological activity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Its mechanism involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially impacting processes such as inflammation and cell proliferation.
- Receptor Modulation : It can modulate the activity of receptors involved in neurotransmission and other signaling pathways, which could lead to therapeutic effects in neurological disorders.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that:
- Cell Line Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In vitro assays demonstrated significant cytotoxicity with IC50 values indicating effective concentration levels for therapeutic applications .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induces apoptosis via caspase activation |
| A549 | 15.2 | Inhibits cell cycle progression |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Inhibition of Cytokine Production : Studies show that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting potential use in treating inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound demonstrates good bioavailability when administered orally.
- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : Metabolites are primarily excreted via urine.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Anticancer Activity :
- Anti-inflammatory Study :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
